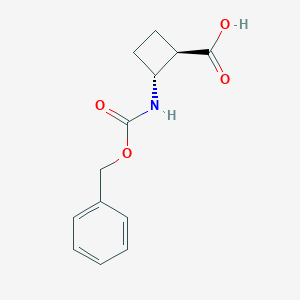

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRUEEQIUVKKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Enamines derived from isobutenyl or similar non-β-hydrogen-containing amines react with acrylonitrile or acrylic acid esters at elevated temperatures (85–175°C). The reaction proceeds via a concerted mechanism, forming the cyclobutane ring with simultaneous incorporation of the amino group. For example, the reaction of isobutenyl enamine with methyl acrylate in acetonitrile at 85°C yields a cyclobutane intermediate with 91% efficiency. Subsequent hydrolysis and protection steps introduce the benzyloxycarbonyl (Cbz) group.

Key Parameters:

| Parameter | Value/Range | Role in Reaction |

|---|---|---|

| Temperature | 85–175°C | Facilitates [2+2] cycloaddition |

| Solvent | Acetonitrile, DMF | Polar aprotic medium enhances rate |

| Electrophile | Acrylic acid esters | Ensures regioselectivity |

Post-Cycloaddition Functionalization

The primary cycloadduct undergoes sequential transformations:

-

Hydrolysis : Acidic or basic conditions cleave the ester to a carboxylic acid.

-

Amino Protection : Treatment with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) installs the Cbz group, yielding the target compound.

Mitsunobu Reaction for Stereochemical Control

Stereoselective synthesis of the trans isomer is achieved through the Mitsunobu reaction, as demonstrated in a Chinese patent (CN108129288B). This method inverts the configuration of cis-hydroxy intermediates to obtain the desired trans product.

Synthesis of cis-3-Hydroxycyclobutane Carboxylate

The process begins with the reduction of 3-carbonyl-cyclobutanecarboxylate using lithium tri-tert-butoxyaluminum hydride at −78°C. This step selectively produces the cis-alcohol with >95% diastereomeric excess (de).

Example Reaction:

Mitsunobu-Based Stereoinversion

The cis-alcohol undergoes Mitsunobu conditions with p-nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine. This step converts the cis-hydroxy group to a trans-p-nitrobenzoate ester, which is subsequently hydrolyzed to the trans-carboxylic acid.

Conditions:

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : −10°C to room temperature

-

Yield : 70–85% after purification

Multi-Step Functionalization of Bicyclobutane Derivatives

A third route involves bicyclobutane precursors, as outlined in Russian Chemical Reviews. This method is advantageous for introducing both amino and carboxyl groups with precise stereochemistry.

Reductive Elimination and Final Hydrolysis

Lithium-ammonia-mediated reductive elimination removes sulfonyl protecting groups, followed by alkaline hydrolysis to yield the free carboxylic acid. This method achieves an overall yield of 42–74%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Cycloaddition | [2+2] cycloaddition, Cbz protection | 70–91 | Moderate | High |

| Mitsunobu Inversion | Reduction, Mitsunobu, hydrolysis | 70–85 | Excellent | Medium |

| Bicyclobutane Functionalization | Carboxylation, azide reduction | 42–74 | High | Low (complex steps) |

Chemical Reactions Analysis

Types of Reactions

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

Applications in Chemistry

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for the formation of various derivatives, making it essential in the development of complex molecules.

Synthesis of Derivatives

The compound is utilized to synthesize other cyclobutane derivatives through various reactions, such as:

- Cyclization Reactions : It can undergo cyclization with other reagents to form new cyclic structures.

- Functionalization : The benzyloxycarbonyl group can be modified to introduce different functional groups, enhancing the compound's reactivity and utility in further chemical transformations .

Applications in Biology

In biological research, this compound is primarily employed for studying enzyme-substrate interactions and protein modifications. This compound's ability to mimic natural substrates makes it a valuable tool for investigating biochemical pathways.

Enzyme Studies

- The compound can act as an inhibitor or substrate for specific enzymes, allowing researchers to elucidate mechanisms of action and enzyme kinetics.

- Its structural features enable the exploration of binding affinities and interaction dynamics with various biomolecules .

Applications in Medicine

This compound is investigated for potential therapeutic applications, particularly in drug development. Its structural characteristics facilitate the design of novel pharmaceuticals.

Therapeutic Potential

- The compound has been studied for anti-inflammatory properties and other pharmacological effects. For example, derivatives of similar cyclobutane carboxylic acids have shown promising results in preclinical models for treating inflammatory conditions .

Case Studies

Industrial Applications

In industrial settings, this compound is used to develop novel materials and chemical processes. Its stability and reactivity make it suitable for various manufacturing processes.

Material Development

Mechanism of Action

The mechanism of action of Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- Trans-2-Aminocyclobutanecarboxylic acid

- Trans-2-Benzyloxycarbonylaminocyclopentanecarboxylic acid

- Trans-2-Benzyloxycarbonylaminocyclohexanecarboxylic acid

Uniqueness

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be suitable .

Biological Activity

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (CAS 1212272-03-1) is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Identification

- Molecular Formula : C₁₃H₁₅NO₄

- Molecular Weight : 249.27 g/mol

- IUPAC Name : (1R,2R)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

- PubChem CID : 24720935

This compound exhibits its biological activity primarily through interactions with various biomolecular targets. Its structure suggests it may function as a bioisostere for amino acids, which can influence protein interactions and enzymatic pathways.

Key Mechanisms:

- Receptor-Ligand Interactions : The compound's planar structure facilitates effective binding to target proteins, potentially modulating their activity.

- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

The compound's biochemical profile indicates several important characteristics:

- Solubility : It is expected to have favorable lipid solubility due to its hydrophobic benzyl group, enhancing cell membrane permeability.

- Stability : Laboratory studies indicate that this compound is stable under various pH conditions, which is crucial for its potential application in therapeutic settings.

Antimicrobial Effects

Recent research has highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus cereus | 8 µg/mL |

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Case Studies

- Case Study on Antibacterial Activity : A study conducted on the efficacy of this compound against Bacillus cereus revealed a strong correlation between concentration and antibacterial activity, indicating a dose-dependent effect that warrants further investigation into its mechanism of action .

- Potential in Cancer Research : Preliminary investigations into the compound's ability to induce apoptosis in cancer cell lines have shown promise. The compound appears to affect mitochondrial pathways, similar to other known apoptotic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid?

- Methodological Answer : The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) group as an amino-protecting agent. Cyclobutane formation may leverage [2+2] photocycloaddition or ring-closing metathesis. For example, related bicyclic compounds (e.g., 3-exo-(Benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid) utilize carbamate protection and cyclization steps under controlled conditions . Post-synthesis, purification via recrystallization (mp 119–123°C for analogs) ensures stereochemical integrity .

Q. How should researchers characterize the stereochemistry and purity of this compound?

- Methodological Answer : Use high-resolution NMR (¹H/¹³C) to confirm trans-configuration and cyclobutane ring geometry. X-ray crystallography is definitive for absolute stereochemistry, as seen in structurally similar bicyclic systems . HPLC with chiral columns can resolve enantiomeric purity, while melting point analysis (e.g., mp 192–196°C for benzoic acid derivatives) provides preliminary purity validation .

Q. What are critical handling and storage protocols for this compound?

- Methodological Answer : Store at 0–6°C in airtight containers to prevent hydrolysis of the Cbz group, as recommended for N-benzyloxycarbonyl-L-phenylalanine derivatives . Safety Data Sheets (SDS) for cyclobutane-containing analogs advise handling in fume hoods with PPE (gloves, goggles) due to uncharacterized toxicity profiles .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence reactivity in peptide coupling reactions?

- Methodological Answer : The ring strain enhances electrophilicity at the carboxyl group, accelerating coupling with amines. However, steric hindrance may reduce efficiency compared to cyclohexane analogs. Kinetic studies using NMR or IR spectroscopy can monitor reaction progress, while DFT calculations model strain effects on transition states .

Q. What strategies minimize racemization during Cbz deprotection in cyclobutane systems?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) under mild conditions (e.g., 25°C, 1 atm) preserves stereochemistry. Alternatives include TFA-mediated cleavage in anhydrous solvents. Monitor optical rotation or chiral HPLC post-deprotection to quantify racemization .

Q. How does the cyclobutane scaffold affect conformational dynamics in enzyme inhibition studies?

- Methodological Answer : Molecular dynamics (MD) simulations reveal restricted rotation, stabilizing bioactive conformations. Compare inhibition constants (Ki) against flexible analogs (e.g., cyclohexane derivatives) using enzyme assays. For example, cyclobutane-containing carbamates show enhanced rigidity in binding pockets .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for related compounds: How to validate data?

- Methodological Answer : Cross-reference purity assays (e.g., HPLC >97% for 4-benzylmorpholine-3-carboxylic acid) . Reproduce melting points under standardized conditions (e.g., 10°C/min ramp rate). Contradictions may arise from polymorphic forms or solvent residues .

Q. Conflicting reactivity predictions from computational models vs. experimental results: How to resolve?

- Methodological Answer : Re-optimize DFT parameters (e.g., basis sets, solvation models) to match experimental conditions. Validate with kinetic isotope effects or isotopic labeling studies. For example, cyclobutane ring-opening rates may deviate due to unaccounted steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.